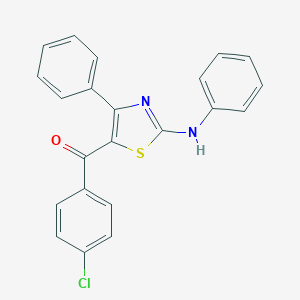![molecular formula C26H24ClN3O3 B281991 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as CP-724714, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
作用機序
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid inhibits the activity of EGFR and HER2 by binding to the ATP-binding site of the receptors, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of several signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, ultimately leading to reduced cell proliferation and survival.
Biochemical and Physiological Effects:
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
実験室実験の利点と制限
One of the advantages of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its specificity for EGFR and HER2, which makes it a potentially useful therapeutic agent for cancers that overexpress these receptors. However, one of the limitations of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
For research on 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid include the development of more potent and selective inhibitors of EGFR and HER2, as well as the investigation of its potential therapeutic applications in other types of cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, as well as its potential toxicity and side effects.
合成法
The synthesis of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid involves several steps, starting with the reaction between 3-chloroaniline and piperazine in the presence of a base to yield 4-(3-chlorophenyl)-1-piperazinylamine. This intermediate is then reacted with 4-nitrobenzaldehyde to form the corresponding Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The resulting amine is then coupled with 4-oxo-2-phenyl-2-butenoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid.
科学的研究の応用
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of EGFR and HER2, which are overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of these receptors leads to the inhibition of downstream signaling pathways, ultimately leading to reduced cell proliferation and survival.
特性
分子式 |
C26H24ClN3O3 |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
(E)-4-[4-[4-(3-chlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C26H24ClN3O3/c27-20-7-4-8-23(17-20)30-15-13-29(14-16-30)22-11-9-21(10-12-22)28-25(31)18-24(26(32)33)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2,(H,28,31)(H,32,33)/b24-18+ |
InChIキー |
TVDIZUCLEMLGGL-HKOYGPOVSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=CC(=CC=C4)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
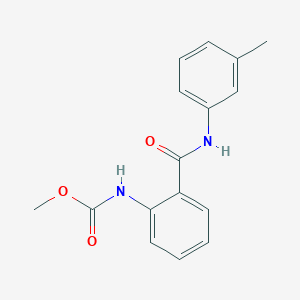
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
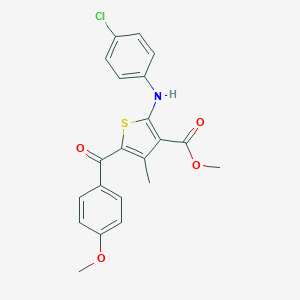
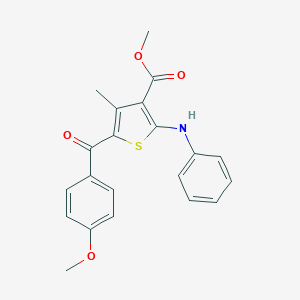
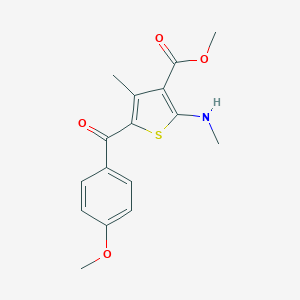

methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
